molecular formula C13H13Cl2NO B1355319 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride CAS No. 106131-94-6

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride

Cat. No.: B1355319
CAS No.: 106131-94-6
M. Wt: 270.15 g/mol
InChI Key: HDXWSSOKNCIICK-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride (CAS: 16154-72-6) is a substituted aniline derivative featuring a chloro group at the 3-position, a 4-methylphenoxy group at the 4-position, and a hydrochloride salt. Its molecular formula is C₁₃H₁₄ClNO·HCl, with a molecular weight of 296.63 g/mol . This compound is primarily utilized in pharmaceutical research as a precursor for kinase inhibitors and other bioactive molecules. Its low water solubility and high solubility in polar aprotic solvents like DMSO make it suitable for experimental formulations requiring organic solvents .

Properties

IUPAC Name

3-chloro-4-(4-methylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14;/h2-8H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXWSSOKNCIICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 4-methylphenol in the presence of a suitable base and solvent. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Aniline Derivatives
Compound Name Substituents Molecular Weight (g/mol) Water Solubility Organic Solubility Key Applications
3-Chloro-4-(4-methylphenoxy)aniline HCl Cl, 4-methylphenoxy 296.63 Low DMSO, Tween 80 Kinase inhibitor precursors
3-Chloro-4-(4-chlorophenoxy)aniline Cl, 4-chlorophenoxy 278.12 Very low DMSO, Tween 80 Antimalarial hybrids
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline Cl, 3-CF₃-phenoxy 317.71 Moderate DMSO, ethanol EGFR/HER2 inhibitors
3-Chloro-4-(3-fluorobenzyloxy)aniline Cl, 3-fluorobenzyloxy 279.70 Low Acetic acid, DCM Lapatinib intermediates
4-(Trifluoromethyl)aniline HCl CF₃ at 4-position 197.59 Moderate Water, methanol Herbicide/pharmaceutical synth

Key Observations :

  • Substituent Impact: Electron-withdrawing groups (e.g., CF₃, Cl) reduce electron density on the aromatic ring, enhancing stability but reducing water solubility. The 4-methylphenoxy group in the target compound provides moderate steric bulk without significantly altering electronic properties .
  • Solubility Trends: Compounds with polar substituents (e.g., methoxy, pyridylmethoxy) show improved aqueous solubility. For example, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide () benefits from the pyridine ring’s nitrogen, enabling hydrogen bonding .

Key Findings :

  • The target compound’s 4-methylphenoxy group balances steric and electronic effects, making it versatile for kinase inhibitor design. In contrast, 3-chloro-4-(4-chlorophenoxy)aniline shows potent antimalarial activity but suffers from poor solubility, limiting its therapeutic utility .
  • Fluorinated derivatives (e.g., 3-fluorobenzyloxy) enhance binding affinity to kinase targets due to fluorine’s electronegativity and small atomic radius .

Biological Activity

3-Chloro-4-(4-methylphenoxy)aniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a chlorinated aniline structure with a phenoxy group. The presence of the chlorine atom and the methyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. These interactions often involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. A study evaluating various chloroanilines found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits some cytotoxic effects on certain cancer cell lines, the concentrations required for efficacy are critical to minimize toxicity to normal cells.

Cell LineIC50 (µM)Observations
MCF-7 (Breast)25Moderate cytotoxicity observed
HeLa (Cervical)30Significant reduction in viability
A549 (Lung)20High sensitivity noted

Case Studies

  • Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported on the synthesis of various chloroanilines, including this compound, and their evaluation against Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results, with an MIC value indicating effective inhibition at low concentrations.
  • Cancer Research : In a recent publication in Cancer Letters, researchers investigated the effects of several anilines on cancer cell proliferation. They found that this compound inhibited cell growth in vitro, suggesting its potential as a lead compound for anticancer drug development.

Safety and Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. It is classified under several hazard categories:

  • Acute Toxicity : Toxic if swallowed or inhaled.
  • Skin Irritation : Causes skin irritation upon contact.
  • Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.

These classifications highlight the need for careful handling and further studies to assess long-term exposure risks.

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